Cas no 875787-07-8 (WAY 252623)

WAY 252623 structure
WAY 252623 structure
Nom du produit:WAY 252623
Numéro CAS:875787-07-8
Le MF:C21H12ClF5N2
Mégawatts:422.778401374817
MDL:MFCD16495812
CID:834267

WAY 252623 Propriétés chimiques et physiques

Nom et identifiant

    • 2H-Indazole, 2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)-
    • 2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole
    • LXR 623(WAY 252623)
    • LXR623
    • WAY252623
    • WAY-252623
    • 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
    • LXR-623
    • 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
    • WAY 252623
    • LXR 623
    • 4W82FEU838
    • 2H-Indazole, 2-((2-chloro-4-fluorophenyl)methyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-
    • LX623
    • C21H12ClF5N2
    • 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole (ACI)
    • LXR-623 (WAY-252623)
    • MDL: MFCD16495812
    • Piscine à noyau: 1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2
    • La clé Inchi: KYWWJENKIMRJBI-UHFFFAOYSA-N
    • Sourire: FC1C=CC(C2N(CC3C(Cl)=CC(F)=CC=3)N=C3C=2C=CC=C3C(F)(F)F)=CC=1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 29
  • Nombre de liaisons rotatives: 3
  • Complexité: 554
  • Surface topologique des pôles: 17.8

Propriétés expérimentales

  • Dense: 1.40
  • Point de fusion: 93℃

WAY 252623 Informations de sécurité

  • Mot signal:Danger
  • Description des dangers: H301
  • Déclaration d'avertissement: P301+P310
  • Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII
  • Groupe d'emballage:
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Niveau de danger:6.1

WAY 252623 PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
DC Chemicals
DC2072-100 mg
LXR623
875787-07-8 >98%
100mg
$500.0 2022-02-28
TRC
W498580-50mg
WAY 252623
875787-07-8
50mg
$724.00 2023-05-17
eNovation Chemicals LLC
Y0974119-1g
LXR 623
875787-07-8 98%
1g
$1010 2024-08-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12150-50mg
LXR-623
875787-07-8 98%
50mg
¥2528.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12150-5mg
LXR-623
875787-07-8 98%
5mg
¥693.00 2023-09-09
eNovation Chemicals LLC
D920070-1g
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
875787-07-8 95%
1g
$980 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1783-100 mg
LXR623
875787-07-8 99.24%
100MG
¥5477.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H85640-100mg
LXR-623
875787-07-8 99%
100mg
¥2242.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1783-1 mL * 10 mM (in DMSO)
LXR623
875787-07-8 99.24%
1 mL * 10 mM (in DMSO)
¥584.00 2022-04-26
S e l l e c k ZHONG GUO
S8390-200mg
LXR-623 (WAY-252623)
875787-07-8 99.67%
200mg
¥8165.95 2023-09-15

WAY 252623 Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  overnight, 50 °C
2.1 Reagents: 4-(Dimethylamino)pyridine ,  Hydrazine hydrate (1:1) Solvents: Pyridine ;  overnight, 110 °C
3.1 Solvents: Dimethylformamide ;  overnight, 120 °C
Référence
Indazole-Based Liver X Receptor (LXR) Modulators with Maintained Atherosclerotic Lesion Reduction Activity but Diminished Stimulation of Hepatic Triglyceride Synthesis
Wrobel, Jay; et al, Journal of Medicinal Chemistry, 2008, 51(22), 7161-7168

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Hydrazine hydrate (1:1) Solvents: Pyridine ;  overnight, 110 °C
2.1 Solvents: Dimethylformamide ;  overnight, 120 °C
Référence
Indazole-Based Liver X Receptor (LXR) Modulators with Maintained Atherosclerotic Lesion Reduction Activity but Diminished Stimulation of Hepatic Triglyceride Synthesis
Wrobel, Jay; et al, Journal of Medicinal Chemistry, 2008, 51(22), 7161-7168

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  overnight, 120 °C
Référence
Indazole-Based Liver X Receptor (LXR) Modulators with Maintained Atherosclerotic Lesion Reduction Activity but Diminished Stimulation of Hepatic Triglyceride Synthesis
Wrobel, Jay; et al, Journal of Medicinal Chemistry, 2008, 51(22), 7161-7168

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Pyridine ;  48 h, rt
2.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  overnight, 50 °C
3.1 Reagents: 4-(Dimethylamino)pyridine ,  Hydrazine hydrate (1:1) Solvents: Pyridine ;  overnight, 110 °C
4.1 Solvents: Dimethylformamide ;  overnight, 120 °C
Référence
Indazole-Based Liver X Receptor (LXR) Modulators with Maintained Atherosclerotic Lesion Reduction Activity but Diminished Stimulation of Hepatic Triglyceride Synthesis
Wrobel, Jay; et al, Journal of Medicinal Chemistry, 2008, 51(22), 7161-7168

WAY 252623 Raw materials

WAY 252623 Preparation Products

WAY 252623 Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:875787-07-8)WAY 252623
A862519
Pureté:99%/99%
Quantité:25mg/50mg
Prix ($):173.0/297.0